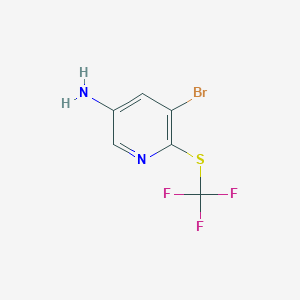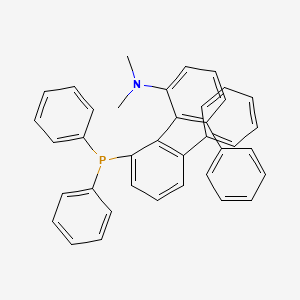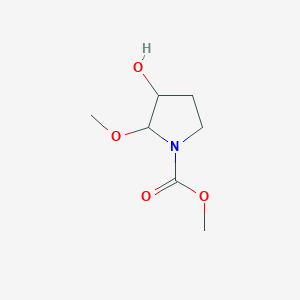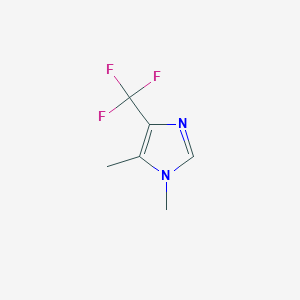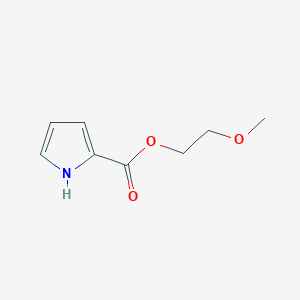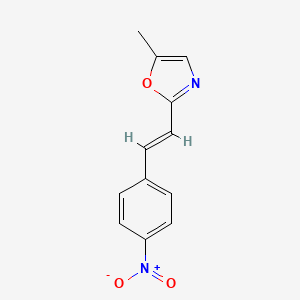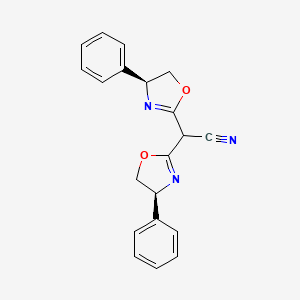
2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile is a complex organic compound that features prominently in various fields of scientific research. This compound is characterized by its unique structure, which includes two oxazoline rings and a nitrile group. The presence of these functional groups imparts specific chemical properties that make it valuable in synthetic chemistry and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of phenylglyoxal with (S)-phenylalaninol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxazoline rings. The nitrile group is introduced through a subsequent reaction with a cyanating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of oxazoles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism by which 2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile exerts its effects is primarily through its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, making it an effective ligand in catalytic processes. Additionally, the nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-bis(4-hydroxyphenyl)propane (Bisphenol A): Used in the production of polycarbonate plastics and epoxy resins.
2,2-bis(hydroxymethyl)propionic acid: Utilized in the synthesis of biodegradable polymers.
2-arylbenzothiazoles: Known for their pharmacological properties and used in medicinal chemistry.
Uniqueness
2,2-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile is unique due to its chiral nature and the presence of both oxazoline and nitrile functional groups. This combination imparts specific chemical properties that are not commonly found in other similar compounds, making it valuable for specialized applications in asymmetric synthesis and catalysis.
Eigenschaften
Molekularformel |
C20H17N3O2 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
2,2-bis[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile |
InChI |
InChI=1S/C20H17N3O2/c21-11-16(19-22-17(12-24-19)14-7-3-1-4-8-14)20-23-18(13-25-20)15-9-5-2-6-10-15/h1-10,16-18H,12-13H2/t17-,18-/m1/s1 |
InChI-Schlüssel |
QMRQWWBKIPNIQJ-QZTJIDSGSA-N |
Isomerische SMILES |
C1[C@@H](N=C(O1)C(C#N)C2=N[C@H](CO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1C(N=C(O1)C(C#N)C2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(7-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12868637.png)
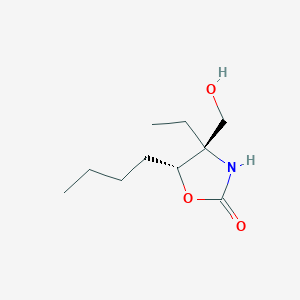
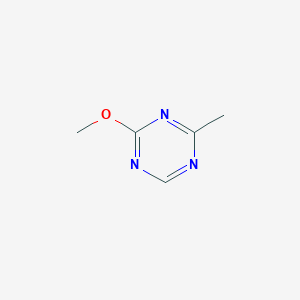
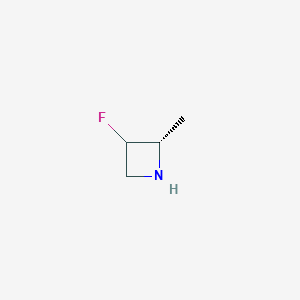
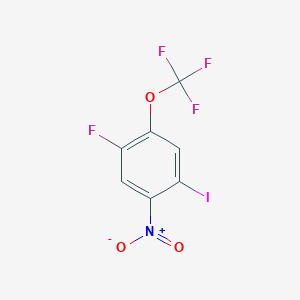
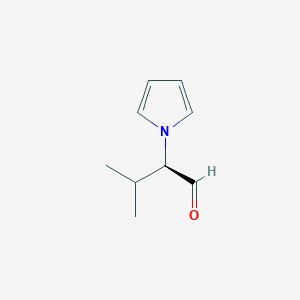
![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)
